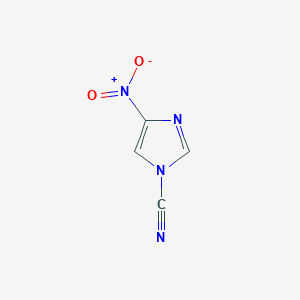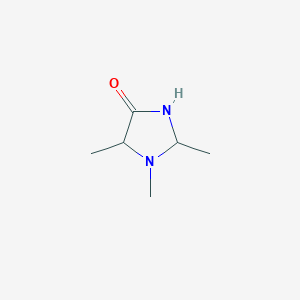
1,2,5-Trimethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethylimidazolidin-4-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group. It is known for its stability and versatility, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylimidazolidin-4-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-ones.
Reduction: Reduction reactions can convert it into different substituted imidazolidinones.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and imidazolidin-2-ones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,5-Trimethylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: Similar in structure but differs in the position of the carbonyl group.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.
Imidazole: Lacks the carbonyl group and has different reactivity.
Uniqueness
1,2,5-Trimethylimidazolidin-4-one is unique due to its specific substitution pattern and stability. This makes it particularly useful in applications where other similar compounds may not perform as well, such as in the synthesis of specialized pharmaceuticals and functional materials .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1,2,5-trimethylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-6(9)7-5(2)8(4)3/h4-5H,1-3H3,(H,7,9) |
InChI Key |
KFIWMMDEPDZDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


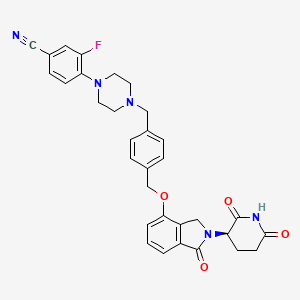
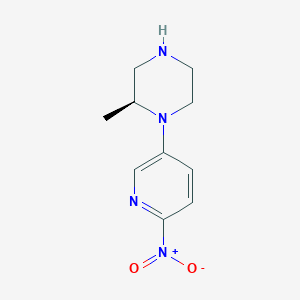
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
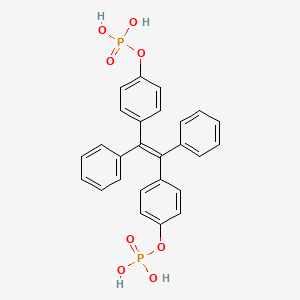
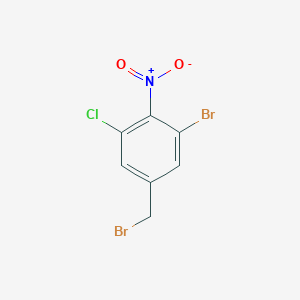
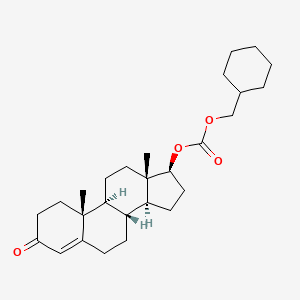
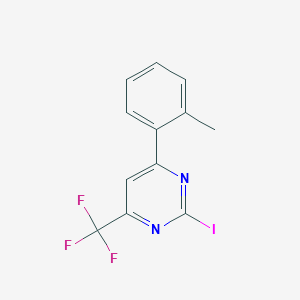
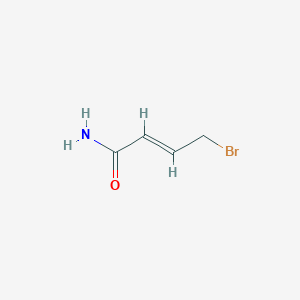
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)


